GnemontaninA
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Overview
Description
Gnemontanin A is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids, including Gnemontanin A, are a class of plant polyphenols characterized by their intricate structures and diverse biological activities . Gnemontanin A has attracted significant interest due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gnemontanin A involves complex organic reactions. The compound is typically obtained through the polymerization of monomeric stilbenes. The synthetic route includes the formation of an 8-O-4’ bond between two stilbene units . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the polymerization process.
Industrial Production Methods: Industrial production of Gnemontanin A is still in its nascent stages. The primary method involves the extraction and purification of the compound from the caulis of Gnetum montanum. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Gnemontanin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert Gnemontanin A into its corresponding reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the stilbene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gnemontanin A, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying polymerization and other organic reactions.
Biology: Gnemontanin A exhibits significant biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Gnemontanin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Gnemontanin A scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Gnemontanin A targets specific enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Gnemontanin A is part of a family of stilbene dimers, including:
Gnemontanin B, C, D, E, F, and G: These compounds share similar structures but differ in their polymerization modes and biological activities.
Gnetuhainin P and I: These are other stilbene dimers isolated from Gnetum montanum with distinct structural features.
Uniqueness: Gnemontanin A stands out due to its specific 8-O-4’ polymerization mode, which imparts unique chemical and biological properties. Its potential therapeutic applications and stability make it a compound of significant interest in scientific research and industrial applications .
Properties
Molecular Formula |
C30H28O9 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
5-[(E)-2-[4-[(1R,2R)-1-(3,5-dihydroxyphenyl)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]-3-methoxyphenyl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-37-27-14-19(6-7-25(27)35)29(36)30(20-12-23(33)16-24(34)13-20)39-26-8-5-17(11-28(26)38-2)3-4-18-9-21(31)15-22(32)10-18/h3-16,29-36H,1-2H3/b4-3+/t29-,30-/m1/s1 |
InChI Key |
TZHQHJNJBSIEPZ-FHLBMGARSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H](C3=CC(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
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